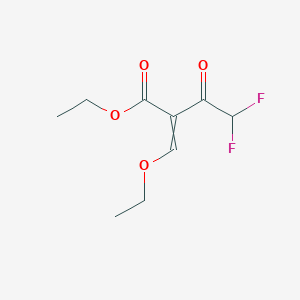

Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

Cat. No. B8793280

M. Wt: 222.19 g/mol

InChI Key: KDVPGBVZKTVEIS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08207354B2

Procedure details

365.2 g of acetic anhydride (3.54 mol) were initially charged in the stirred vessel and heated to 110° C. Within 2 hours, 356.3 g of crude ethyl 4,4-difluoroacetoacetate from synthesis example 7 (26.5% ethyl 4,4-difluoroacetoacetate solution in ethanol/ethyl acetate) and 154.4 g (1.02 mol) of triethyl orthoformate were metered in in parallel. After about half had been fed in, reflux set in at 106° C. At the end of the metered addition, the internal temperature was 92° C. The mixture was stirred for a further 5 hours at reflux temperature and then cooled to 25° C. At a pressure of 150 mbar, the low boilers (ethyl acetate, acetic acid, acetic anhydride, triethyl orthoformate) were distilled off at internal temperature from 40-90° C. To complete the removal, the pressure is lowered to 5 mbar at 90° C., and the distillation bottoms are then stirred at 95° C./5 mbar for 1 hour. The resulting distillation residue (127.5 g) comprised 90.7% by weight of the desired ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate. This corresponds to an overall yield over the two synthesis stages of 86.6% (based on the ethyl difluoroacetate used in working example 7).

Name

ethanol ethyl acetate

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:4][C:5](=O)C)(=O)[CH3:2].[F:8][CH:9]([F:18])[C:10](=[O:17])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].C(OCC)(OCC)OCC.FC(F)C(OCC)=O>C(O)C.C(OCC)(=O)C>[CH2:1]([O:4][CH:5]=[C:11]([C:10](=[O:17])[CH:9]([F:18])[F:8])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:2] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

365.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

356.3 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(CC(=O)OCC)=O)F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(CC(=O)OCC)=O)F

|

|

Name

|

|

|

Quantity

|

154.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(OCC)(OCC)OCC

|

|

Name

|

ethanol ethyl acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O.C(C)(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)OCC)F

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for a further 5 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

set in at 106° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

At the end of the metered addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 92° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 25° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

At a pressure of 150 mbar, the low boilers (ethyl acetate, acetic acid, acetic anhydride, triethyl orthoformate) were distilled off at internal temperature from 40-90° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the removal

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is lowered to 5 mbar at 90° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the distillation

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

bottoms are then stirred at 95° C./5 mbar for 1 hour

|

|

Duration

|

1 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The resulting distillation residue (127.5 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This corresponds to an overall yield over the two synthesis stages of 86.6% (

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC=C(C(=O)OCC)C(C(F)F)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |